2-(2-Bromoethyl)benzaldehyde
Overview
Description
2-(2-Bromoethyl)benzaldehyde (2-BEB) is an organic compound belonging to the class of aldehydes and is composed of a benzene ring with a bromoethyl group attached to the second carbon atom. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, 2-BEB has been investigated for its potential applications in the medical field as it is an important target for drug discovery and development.
Scientific Research Applications
Synthesis of β-Peptidomimetics
2-(2-Bromoethyl)benzaldehyde: is utilized in the synthesis of β-peptidomimetics . These molecules mimic the structure and function of natural peptides and are crucial in the development of new therapeutic agents. They have potential applications in treating a wide range of diseases by interacting with biological targets in a similar manner to natural peptides.
Antimicrobial Agents
The compound serves as a key intermediate in the creation of antimicrobial agents . Its structural properties allow for the incorporation into molecules that can inhibit the growth of or kill microorganisms, which is vital in the fight against infectious diseases.
Organic Synthesis
As a versatile building block in organic synthesis, 2-(2-Bromoethyl)benzaldehyde is used to construct complex molecular architectures . Its reactivity enables the formation of various functional groups, making it a valuable compound in synthetic chemistry.
Material Science
In material science, this compound can be employed to modify the properties of polymers and other materials . By incorporating it into the molecular structure, researchers can alter the physical, chemical, and mechanical properties of materials for specific applications.
Analytical Chemistry
2-(2-Bromoethyl)benzaldehyde: is used in analytical chemistry as a derivatization agent . It
Future Directions
properties
IUPAC Name |
2-(2-bromoethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDOYZATHWYOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443076 | |
Record name | 2-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)benzaldehyde | |
CAS RN |
22901-09-3 | |
Record name | 2-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromoethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(2-Bromoethyl)benzaldehyde in the synthesis of chiral catalysts and how does this relate to its interaction with its target molecule?
A1: 2-(2-Bromoethyl)benzaldehyde serves as a crucial building block in the synthesis of chiral dihydroisoquinolinium salts, which act as asymmetric catalysts for epoxidation reactions []. Its interaction with enantiomerically pure 4-substituted 5-amino-1,3dioxanes leads to the formation of the dihydroisoquinolinium ring system via a condensation reaction. The chirality of the 5-amino-1,3dioxane molecule is transferred to the resulting dihydroisoquinolinium salt, enabling its function as a chiral catalyst. The specific interaction likely involves the aldehyde group of 2-(2-Bromoethyl)benzaldehyde reacting with the amino group of the 5-amino-1,3dioxane, ultimately forming an imine with the loss of water.
Q2: How effective are these catalysts in asymmetric epoxidation reactions?
A2: The chiral dihydroisoquinolinium salts derived from 2-(2-Bromoethyl)benzaldehyde have shown promising catalytic activity in asymmetric epoxidation reactions, achieving enantiomeric excesses (ee) of up to 71% []. This indicates that these catalysts can effectively differentiate between the two enantiomeric faces of an alkene substrate during the epoxidation process, leading to the preferential formation of one enantiomer over the other.
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